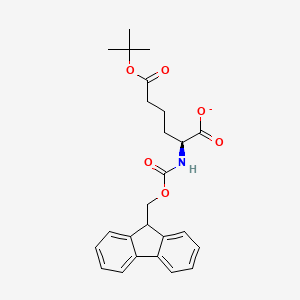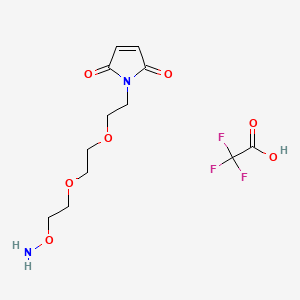
1H-Azepine-1,3-dicarboxylic acid, hexahydro-, 1-(1,1-dimethylethyl) ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Azepine-1,3-dicarboxylic acid, hexahydro-, 1-(1,1-dimethylethyl) ester is a chemical compound with a complex structure It belongs to the class of azepines, which are seven-membered heterocyclic compounds containing nitrogen
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Azepine-1,3-dicarboxylic acid, hexahydro-, 1-(1,1-dimethylethyl) ester typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable dicarboxylic acid derivative with a nitrogen-containing reagent, followed by esterification with tert-butyl alcohol. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow reactors and automated systems may be employed to enhance the production rate and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1H-Azepine-1,3-dicarboxylic acid, hexahydro-, 1-(1,1-dimethylethyl) ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce various reduced forms of the compound. Substitution reactions can result in the formation of new esters or other functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
1H-Azepine-1,3-dicarboxylic acid, hexahydro-, 1-(1,1-dimethylethyl) ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1H-Azepine-1,3-dicarboxylic acid, hexahydro-, 1-(1,1-dimethylethyl) ester involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the context of its use. The pathways involved may include binding to enzymes, receptors, or other biomolecules, thereby modulating their activity and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1H-Azepine-1,3-dicarboxylic acid, hexahydro-4-oxo-, 1-(1,1-dimethylethyl) 3-ethyl ester
- 1H-Azepine-1,3-dicarboxylic acid, hexahydro-5-hydroxy-, 1-(1,1-dimethylethyl) 3-ethyl ester
Uniqueness
1H-Azepine-1,3-dicarboxylic acid, hexahydro-, 1-(1,1-dimethylethyl) ester is unique due to its specific structure and functional groups, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C12H20NO4- |
|---|---|
Molekulargewicht |
242.29 g/mol |
IUPAC-Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]azepane-3-carboxylate |
InChI |
InChI=1S/C12H21NO4/c1-12(2,3)17-11(16)13-7-5-4-6-9(8-13)10(14)15/h9H,4-8H2,1-3H3,(H,14,15)/p-1 |
InChI-Schlüssel |
BSWHWMPKCSLEMJ-UHFFFAOYSA-M |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCCCC(C1)C(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


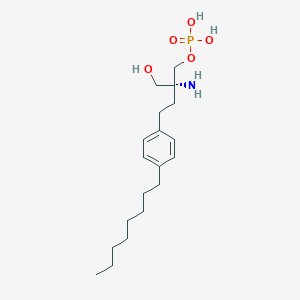

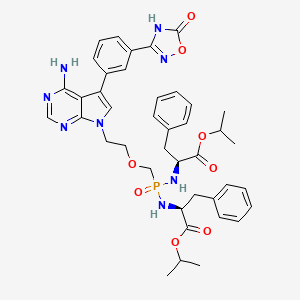
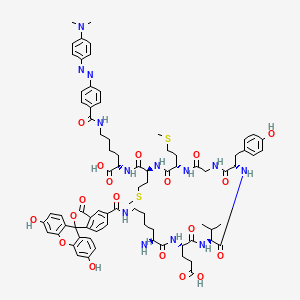
![4-{6-iodo-2-[(E)-2-(3-methylphenyl)ethenyl]-4-oxoquinazolin-3(4H)-yl}benzoic acid](/img/structure/B12364713.png)
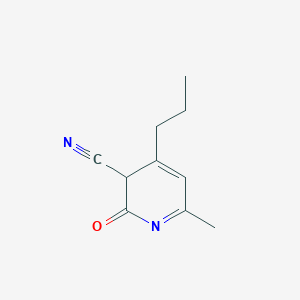
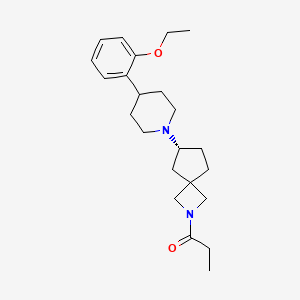
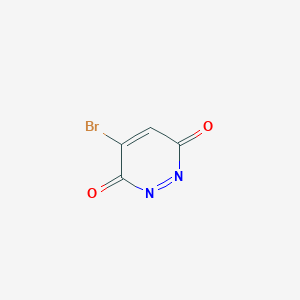
![5-[4-[[4-(2-Fluoroethoxy)phenyl]methylamino]phenyl]-6-(phenylmethoxymethyl)pyrimidine-2,4-diamine](/img/structure/B12364742.png)
![(1S,2S,3S,5R,11R,12S,15R,16S)-15-acetyl-9-chloro-15-hydroxy-1,2,11,12,16-pentamethylpentacyclo[9.7.0.02,8.03,5.012,16]octadeca-7,9-dien-6-one](/img/structure/B12364747.png)
